

Unveiling Nucleic Acid Secrets: 2-Methoxyethyl Methanesulfonate as a Chemical Probe

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Compound of Interest

Compound Name: *2-Methoxyethyl methanesulfonate*

Cat. No.: *B041135*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxyethyl methanesulfonate (MMS), a potent alkylating agent, serves as a valuable chemical probe for elucidating the intricate three-dimensional structures of nucleic acids. By selectively modifying accessible nucleotide bases, MMS footprinting techniques provide single-nucleotide resolution insights into RNA and DNA secondary and tertiary structures, as well as their interactions with proteins and small molecules. This information is critical for understanding gene regulation, ribozyme catalysis, and for the rational design of nucleic acid-targeting therapeutics.

This document provides detailed application notes and experimental protocols for utilizing MMS in nucleic acid structure analysis, with a focus on RNA footprinting.

Principle of MMS Footprinting

MMS methylates the N7 position of guanine and the N3 position of adenine in DNA, and primarily the N1 of adenine and N3 of cytosine in RNA. These modifications occur preferentially at nucleotides that are not involved in base-pairing or protected by protein binding, thus creating a "footprint" of the nucleic acid's structure. The sites of modification can then be identified by primer extension, where reverse transcriptase stalls at the modified base, or by

next-generation sequencing-based methods (e.g., DMS-MaPseq), which detect mutations at modification sites.

Applications in Research and Drug Development

- RNA Structure Determination: Elucidating the secondary and tertiary structure of non-coding RNAs, riboswitches, and viral RNA genomes.
- RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins and characterizing the conformational changes upon binding.
- RNA Folding and Dynamics: Studying the folding pathways and dynamic nature of RNA molecules.
- Drug Discovery: Screening for small molecules that bind to specific RNA structures and characterizing their binding sites.
- Therapeutic Oligonucleotide Design: Assessing the structural impact of chemical modifications on antisense oligonucleotides and siRNAs.

Quantitative Data Summary

The following table summarizes representative quantitative data from DMS/MMS footprinting experiments, highlighting the accuracy of structure prediction when informed by chemical probing data.

RNA Analyte	Method	Accuracy Metric	Value	Reference
Six non-coding RNAs	DMS-guided modeling	False Negative Rate	9.5%	[1][2]
Six non-coding RNAs	DMS-guided modeling	False Discovery Rate	11.6%	[1][2]
Yeast 18S rRNA	DMS-MaPseq	Correlation (r) with known structure	0.94	[3][4]
Human Ribosome	Chemical Footprinting	Conformational Changes	Observed in 18S and 28S rRNA upon translation termination	[5]
HIV-1 Genome	SHAPE-MaP	Base Pairs Identified	>90% of accepted pairs	[6]

Experimental Protocols

Protocol 1: In Vitro RNA Footprinting with Methyl Methanesulfonate (MMS)

This protocol describes the chemical modification of in vitro transcribed RNA with MMS, followed by analysis using reverse transcription and gel electrophoresis.

Materials:

- In vitro transcribed and purified RNA
- MMS (Caution: highly toxic and carcinogenic, handle with appropriate safety precautions)
- RNA folding buffer (e.g., 50 mM Na-cacodylate pH 7.5, 5 mM MgCl₂, 100 mM KCl)
- Stop solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol, 0.1 M EDTA)
- Reverse transcriptase and corresponding buffer

- Radiolabeled or fluorescently labeled DNA primer
- dNTPs
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
- Phenol:chloroform:isoamyl alcohol
- Ethanol

Procedure:

- RNA Folding:
 - Resuspend 1-5 pmol of RNA in 10 μ L of RNase-free water.
 - Heat at 90°C for 2 minutes, then place on ice for 2 minutes.
 - Add 10 μ L of 2x RNA folding buffer.
 - Incubate at 37°C for 30 minutes to allow the RNA to fold.
- MMS Modification:
 - Prepare a fresh 1:50 dilution of MMS in ethanol.
 - Add 1 μ L of diluted MMS to the folded RNA reaction.
 - Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized.
 - Quench the reaction by adding 200 μ L of stop solution.
- RNA Purification:
 - Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the modified RNA.
 - Resuspend the RNA pellet in 10 μ L of RNase-free water.

- Primer Extension:
 - Anneal 1 pmol of labeled primer to the modified RNA by heating to 65°C for 5 minutes and then slowly cooling to room temperature.
 - Set up the reverse transcription reaction according to the manufacturer's instructions.
 - Incubate at the appropriate temperature for 30-60 minutes.
- Analysis:
 - Stop the reverse transcription reaction and purify the cDNA products.
 - Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and unmodified RNA.
 - The bands on the gel represent sites where reverse transcriptase terminated, which are one nucleotide 3' to the modified base.

Protocol 2: In Vivo RNA Structure Probing using DMS-MaPseq (Adapted)

This protocol provides a general workflow for in vivo RNA structure analysis using DMS, followed by mutational profiling with sequencing. This method is powerful for studying RNA structure within its native cellular environment.

Materials:

- Cell culture of interest
- Dimethyl Sulfate (DMS) (Caution: handle with extreme care in a chemical fume hood)
- Quenching solution (e.g., containing β -mercaptoethanol)
- RNA extraction kit
- DNase I

- Reverse transcriptase capable of reading through modified bases (e.g., TGIRT)
- PCR amplification reagents
- Next-generation sequencing library preparation kit

Procedure:

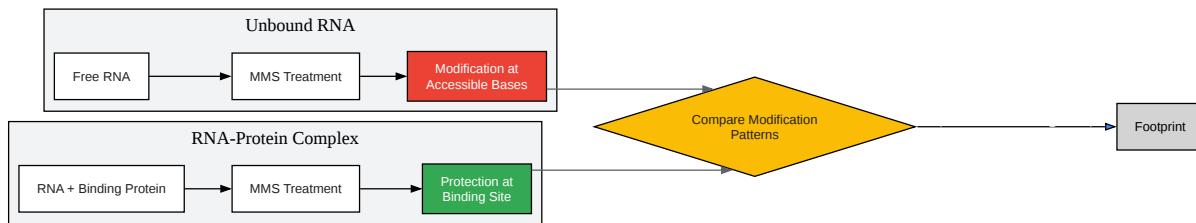
- In Vivo DMS Treatment:
 - Grow cells to the desired confluence.
 - Treat cells directly in the culture medium with an optimized concentration of DMS (e.g., 1-5%) for a short duration (e.g., 2-5 minutes).
 - Quench the DMS reaction by adding a quenching solution.
- RNA Extraction and Preparation:
 - Immediately harvest the cells and extract total RNA using a standard protocol.
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription with Mutational Profiling:
 - Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of DMS modification.[\[4\]](#)[\[7\]](#)
 - Use either random primers for transcriptome-wide analysis or gene-specific primers for targeted analysis.
- Library Preparation and Sequencing:
 - Generate a cDNA library from the reverse transcription products.
 - Perform PCR amplification of the library.
 - Sequence the library using a high-throughput sequencing platform.

- Data Analysis:
 - Align the sequencing reads to the reference genome or transcriptome.
 - Identify mutation rates at each nucleotide position.
 - Normalize the mutation rates to calculate reactivity scores.
 - Use the reactivity scores as constraints for RNA secondary structure prediction using software like RNAstructure.

Visualizations

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Caption: Workflow for nucleic acid structure probing using MMS.



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Caption: Logic of RNA-protein footprinting using MMS.

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